5Z-hexadecenoic acid

Description

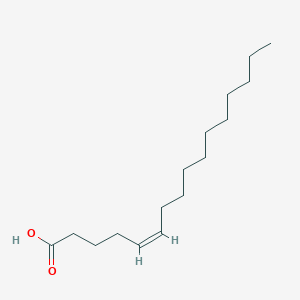

Structure

2D Structure

3D Structure

Properties

CAS No. |

7056-90-8 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

(Z)-hexadec-5-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-12H,2-10,13-15H2,1H3,(H,17,18)/b12-11- |

InChI Key |

KVXIRQZWCOAYRD-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCC=CCCCC(=O)O |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 5z Hexadecenoic Acid

De Novo Synthesis Mechanisms and Precursors of Hexadecenoic Acids

De novo lipogenesis (DNL) is the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. nih.govjove.com The foundational product of this pathway is the 16-carbon saturated fatty acid, palmitic acid (16:0). nih.govplos.org This process involves a series of enzymatic reactions catalyzed by key enzymes such as ATP citrate (B86180) lyase, acetyl-CoA carboxylase, and fatty acid synthase. jove.com Palmitic acid then serves as a primary precursor for the synthesis of various other fatty acids, including the family of hexadecenoic acids, through subsequent enzymatic modifications like desaturation and elongation. nih.govplos.org While glucose is a major precursor for DNL, other molecules like acetate, fructose, lactate, and certain amino acids can also contribute carbons to the newly synthesized fatty acid chains. jove.com

Enzymatic Desaturation Processes and Specific Desaturases (e.g., Δ5-desaturase relevance for 5Z-isomer)

Desaturase enzymes introduce double bonds into the acyl chains of fatty acids, converting saturated fatty acids into unsaturated ones. wikipedia.org These enzymes are classified based on the position where they introduce the double bond. dcu.ie For instance, a Δ9-desaturase acts on the ninth carbon from the carboxyl end of the fatty acid. wikipedia.orgdcu.ie

The formation of 5Z-hexadecenoic acid specifically involves a Δ5-desaturase. This enzyme introduces a cis double bond at the Δ5 position of a saturated fatty acid. nih.gov Research on the bacterium Bacillus subtilis has shown that its desaturase, when expressed in Escherichia coli, converts palmitic acid into cis-5-hexadecenoic acid, identifying it as a Δ5 acyl lipid desaturase. nih.gov This enzyme can act on a range of saturated fatty acids, consistently introducing a double bond at the Δ5 position. nih.gov The genes responsible for producing desaturases like Δ5 and Δ6-desaturases, which are crucial for synthesizing various polyunsaturated fatty acids, are located on human chromosome 11. mdpi.complos.org

It is important to note that while Δ5-desaturase is key for creating the C5 double bond, other desaturases like Δ6-desaturase and Δ9-desaturase are responsible for producing other isomers of hexadecenoic acid. plos.orgplos.org

Elongation and Chain Shortening Pathways Contributing to or Affecting this compound Formation

Fatty acid chains can be modified in length through elongation and chain-shortening processes, which occur primarily in the endoplasmic reticulum and mitochondria. ijs.si Elongation involves the addition of two-carbon units, typically from malonyl-CoA, to a pre-existing fatty acyl-CoA. ijs.siuanl.mx This process is essential for producing fatty acids longer than the initial 16-carbon palmitate.

Positional Isomerism and Differential Biosynthesis within the Hexadecenoic Acid Family

Positional isomers are molecules that have the same molecular formula but differ in the position of a functional group, in this case, the double bond along the carbon chain. plos.org The hexadecenoic acid family (C16:1) includes several important positional isomers, each synthesized through distinct enzymatic pathways. plos.orgplos.org The three most commonly discussed isomers are palmitoleic acid (9Z-hexadecenoic acid or 16:1n-7), sapienic acid (6Z-hexadecenoic acid or 16:1n-10), and hypogeic acid (7Z-hexadecenoic acid or 16:1n-9). nih.govresearchgate.netnih.gov

The biosynthesis of these isomers is dictated by the specificity of the desaturase enzymes acting on their saturated precursor, palmitic acid, or through the modification of other fatty acids. nih.govresearchgate.net

Palmitoleic acid (9Z-hexadecenoic acid) is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 (SCD-1), also known as Δ9-desaturase. researchgate.netnih.govresearchgate.net This enzyme introduces a double bond at the C9 position. nih.gov

Sapienic acid (6Z-hexadecenoic acid) is formed from palmitic acid through the activity of fatty acid desaturase 2 (FADS2), a Δ6-desaturase, which places the double bond at the C6 position. researchgate.netnih.govresearchgate.net

Hypogeic acid (7Z-hexadecenoic acid) is not synthesized directly from palmitic acid but is a product of the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria. researchgate.netnih.govresearchgate.net

The differential activity and partitioning of palmitic acid between the Δ9 and Δ6 desaturase pathways are considered important metabolic control points. nih.gov

Table 1: Key Positional Isomers of Hexadecenoic Acid and their Biosynthesis

| Common Name | Systematic Name | Position of Double Bond | Primary Biosynthetic Pathway | Key Enzyme |

| Palmitoleic acid | 9Z-Hexadecenoic acid | Δ9 | Desaturation of Palmitic Acid | Δ9-desaturase (SCD-1) |

| Sapienic acid | 6Z-Hexadecenoic acid | Δ6 | Desaturation of Palmitic Acid | Δ6-desaturase (FADS2) |

| Hypogeic acid | 7Z-Hexadecenoic acid | Δ7 | Partial β-oxidation of Oleic Acid | N/A (β-oxidation enzymes) |

| This compound | This compound | Δ5 | Desaturation of Palmitic Acid | Δ5-desaturase |

Incorporation of this compound into Complex Lipids

Once synthesized, free fatty acids are typically incorporated into more complex lipid structures for various cellular functions, including membrane formation and energy storage. dcu.ie This process involves the activation of the fatty acid to its acyl-CoA thioester, which can then be used by various acyltransferases. agriculturejournals.cz

Integration into Membrane Phospholipids (B1166683)

Phospholipids are the primary structural components of cellular membranes. The fatty acid composition of these phospholipids is crucial for maintaining membrane fluidity and function. mdpi.com Fatty acids are incorporated into the glycerol (B35011) backbone of phospholipids. pnas.org Studies have shown that various fatty acids, including isomers of hexadecenoic acid, are integrated into membrane phospholipids. mdpi.comresearchgate.netmdpi.com For example, sapienic acid has been identified as a component of human red blood cell membrane phospholipids. plos.orgplos.org Research using labeled fatty acids has demonstrated their incorporation into specific phospholipid species like phosphatidylethanolamine (B1630911) in the lens cortex. nih.gov The specific incorporation of this compound would similarly depend on the substrate specificities of the acyltransferases involved in phospholipid synthesis in a given cell or tissue.

Esterification into Storage Lipids (e.g., Triglycerides, Cholesteryl Esters)

Fatty acids are also esterified into neutral lipids for storage, primarily as triglycerides (TAGs) and cholesteryl esters (CEs). creative-proteomics.comnih.gov This storage occurs within intracellular lipid droplets. creative-proteomics.com

Triglycerides: These are formed by the esterification of three fatty acids to a glycerol backbone. This process is a key pathway for storing energy. google.com Studies have shown that different fatty acids, including palmitate and oleate, are readily incorporated into triglycerides by hepatocytes. nih.gov In Caco-2 cells, both palmitoleic acid and sapienic acid were shown to be incorporated into triglycerides. researchgate.netmdpi.comnih.gov

Cholesteryl Esters: These are formed through the esterification of a fatty acid to the hydroxyl group of cholesterol, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs). creative-proteomics.com This makes cholesterol more hydrophobic and suitable for storage in lipid droplets. creative-proteomics.com Palmitoleic acid is a known component of cholesteryl esters in plasma. Notably, in studies with Caco-2 cells, the formation of cholesteryl esters was observed specifically with sapienic acid supplementation, highlighting differential metabolic fates among positional isomers. researchgate.netmdpi.comnih.gov

The incorporation of this compound into these storage lipids would follow these general enzymatic pathways, contributing to the cell's neutral lipid pool.

Catabolic Pathways and Turnover of this compound

The breakdown, or catabolism, of this compound is essential for energy production and maintaining cellular homeostasis. The primary mechanism for this process is beta-oxidation, which occurs in distinct subcellular compartments, namely the mitochondria and peroxisomes. wikipedia.org The turnover of this fatty acid is a dynamic process, influenced by the cell's energy requirements and the availability of substrates.

Beta-Oxidation in Subcellular Compartments

Beta-oxidation is a cyclical enzymatic process that sequentially shortens the fatty acid chain by two carbon atoms at a time, releasing acetyl-CoA in each cycle. wikipedia.orgreactome.org For unsaturated fatty acids like this compound, the presence of a double bond necessitates the action of auxiliary enzymes to reconfigure the bond's position and stereochemistry to allow the core beta-oxidation machinery to proceed. nih.gov

Mitochondrial Beta-Oxidation:

The mitochondrion is the principal site for the beta-oxidation of the majority of fatty acids, providing a significant source of cellular energy in the form of ATP. reactome.orgnih.gov The breakdown of 5Z-hexadecenoyl-CoA in the mitochondria proceeds as follows:

Initial Cycles of Beta-Oxidation: The 16-carbon 5Z-hexadecenoyl-CoA undergoes two standard cycles of beta-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by thiolase. aocs.org These two cycles yield two molecules of acetyl-CoA and shorten the fatty acid to a 12-carbon chain, cis-Δ³-dodecenoyl-CoA.

Action of the Auxiliary Enzyme: The resulting cis-Δ³-dodecenoyl-CoA cannot be directly processed by the next enzyme in the sequence, enoyl-CoA hydratase, which requires a trans-Δ² double bond. reactome.org At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase comes into play. This isomerase catalyzes the repositioning of the double bond from the cis-Δ³ to the trans-Δ² position, forming trans-Δ²-dodecenoyl-CoA. pnas.org

Completion of Beta-Oxidation: With the double bond correctly positioned, the trans-Δ²-dodecenoyl-CoA is now a suitable substrate for the standard beta-oxidation pathway. It undergoes five more cycles of beta-oxidation, yielding an additional six molecules of acetyl-CoA.

In total, the complete mitochondrial beta-oxidation of one molecule of this compound yields eight molecules of acetyl-CoA.

Interactive Data Table: Enzymes in Mitochondrial Beta-Oxidation of this compound

| Step | Intermediate | Enzyme | Product |

| 1 | 5Z-Hexadecenoyl-CoA | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase (2 cycles) | cis-Δ³-Dodecenoyl-CoA + 2 Acetyl-CoA |

| 2 | cis-Δ³-Dodecenoyl-CoA | Δ³,Δ²-Enoyl-CoA Isomerase | trans-Δ²-Dodecenoyl-CoA |

| 3 | trans-Δ²-Dodecenoyl-CoA | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase (5 cycles) | 6 Acetyl-CoA |

Peroxisomal Beta-Oxidation:

Peroxisomes also possess a beta-oxidation pathway, which is particularly important for very long-chain fatty acids and certain branched-chain fatty acids. wikipedia.orgaocs.org While the core reactions are similar to the mitochondrial pathway, the enzymes involved are distinct. nih.gov The peroxisomal system is not primarily for ATP production but is involved in the generation of specific metabolic intermediates and heat (thermogenesis). mdpi.com

The breakdown of this compound in peroxisomes would also require the action of an isomerase to handle the cis-Δ³ double bond that forms after the initial cycles. Peroxisomes contain a multifunctional enzyme that includes enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, as well as an auxiliary Δ³,Δ²-enoyl-CoA isomerase activity. nih.gov

A key difference in peroxisomal beta-oxidation is the first step, which is catalyzed by an acyl-CoA oxidase . This enzyme transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase. aocs.org This initial step does not generate FADH₂ as in mitochondria. Peroxisomal beta-oxidation typically shortens fatty acids to medium-chain acyl-CoAs (like octanoyl-CoA), which are then transported to the mitochondria for complete oxidation. wikipedia.orgmdpi.com

Interactive Data Table: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

| Primary Function | ATP Production | Chain-shortening of specific fatty acids, thermogenesis |

| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase |

| Electron Acceptor (First Step) | FAD | O₂ |

| Byproduct of First Step | FADH₂ | H₂O₂ |

| Energy Coupling | Directly coupled to ATP synthesis via the electron transport chain | Not directly coupled to ATP synthesis |

| Extent of Oxidation | Complete breakdown to acetyl-CoA | Partial breakdown to shorter-chain acyl-CoAs |

Other Degradative Processes

While beta-oxidation is the major catabolic route for this compound, other degradative pathways exist, although they are generally considered minor for this type of fatty acid unless beta-oxidation is impaired.

Omega-Oxidation (ω-Oxidation): This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid chain. wikipedia.org The enzymes for ω-oxidation are located in the endoplasmic reticulum. wikipedia.org The process begins with the hydroxylation of the ω-carbon by a mixed-function oxidase involving cytochrome P450. wikipedia.org Subsequent dehydrogenation steps convert the hydroxyl group to a carboxylic acid, forming a dicarboxylic acid. nih.gov This dicarboxylic acid can then undergo beta-oxidation from either end. This pathway typically becomes more active for medium-chain fatty acids or when beta-oxidation is defective. wikipedia.org

Alpha-Oxidation (α-Oxidation): Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of the fatty acid. egyankosh.ac.innepjol.info This process is primarily used for the degradation of branched-chain fatty acids like phytanic acid, where a methyl group on the β-carbon blocks the standard beta-oxidation pathway. nepjol.info For a straight-chain monounsaturated fatty acid like this compound, α-oxidation is not a primary catabolic route.

Molecular and Cellular Mechanisms of 5z Hexadecenoic Acid Action

Modulation of Intracellular Signaling Cascades

The biological activities of 5Z-hexadecenoic acid, also known as sapienic acid, are mediated through its intricate interactions with various intracellular signaling pathways. These interactions can influence gene expression, inflammatory responses, and cellular metabolism.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation. iomcworld.commdpi.comnih.gov Fatty acids and their derivatives are natural ligands for PPARs. nih.gov Upon activation by a ligand, PPARs form a heterodimer with the retinoid-X-receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.govphysiology.org

Research has shown that certain isomers of hexadecenoic acid can selectively activate PPAR subtypes. For instance, 10(Z)-hexadecenoic acid has been identified as an activator of PPARα, but not PPARγ or PPARδ. researchgate.netmdpi.com This activation was confirmed to be specific, as the effects were blocked by a PPARα antagonist and were absent in cells deficient in PPARα. researchgate.netmdpi.com The activation of PPARα is known to stimulate the beta-oxidation of fatty acids. nih.gov In contrast, other fatty acids, such as certain metabolites of arachidonic acid, are known to activate PPARγ. mdpi.comencyclopedia.pub The interaction of fatty acids with PPARs highlights a key mechanism by which these lipids can translate nutritional and metabolic signals into changes in gene expression. nih.gov

Table 1: Investigated Effects of Hexadecenoic Acid Isomers on PPAR Signaling

| Compound | PPAR Subtype | Observed Effect | Reference |

|---|---|---|---|

| 10(Z)-Hexadecenoic acid | PPARα | Activation | researchgate.netmdpi.com |

| 10(Z)-Hexadecenoic acid | PPARγ | No effect | researchgate.netmdpi.com |

| 10(Z)-Hexadecenoic acid | PPARδ | No effect | researchgate.netmdpi.com |

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. imrpress.comnih.gov The activation of TLRs triggers downstream signaling cascades that lead to the production of inflammatory cytokines and other mediators. imrpress.comnih.gov Saturated fatty acids have been shown to induce pro-inflammatory signaling through TLR4 and TLR2. researchgate.netucr.ac.cr

While direct studies on the specific interaction of this compound with TLR pathways are limited, the broader context of fatty acid signaling suggests a potential for modulation. For example, some fatty acids can influence inflammatory responses by affecting TLR-mediated pathways. nih.gov The activation of TLRs leads to the recruitment of adaptor molecules like MyD88, which in turn activates downstream signaling molecules, culminating in the activation of transcription factors such as NF-κB and AP-1. imrpress.com Given that various fatty acids can act as ligands or modulators of TLR signaling, it is plausible that this compound could also influence these pathways, although specific research is needed to confirm this.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central regulators of a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. researchgate.netplos.orgfrontiersin.org The MAPK family includes three main subfamilies: ERK, p38, and JNK. frontiersin.org

Several studies have indicated that fatty acids can influence both MAPK and NF-κB signaling. For instance, some saturated fatty acids can activate the NF-κB pathway through TLR4, leading to the production of pro-inflammatory cytokines. researchgate.net The activation of NF-κB often involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. researchgate.net Research on various extracts containing hexadecanoic acid has shown modulation of these pathways. For example, certain extracts have been found to suppress NF-κB activation by preventing the phosphorylation of p65 and IκBα, and also inhibit the phosphorylation of the MAPK proteins ERK, p38, and JNK. researchgate.net In some contexts, hexadecanoic acid has been associated with the inhibition of NF-κB signaling. spandidos-publications.com Conversely, some studies have reported that palmitic acid (a saturated 16-carbon fatty acid) can induce inflammatory responses through NF-κB activation. researchgate.net These seemingly contradictory findings highlight the context-dependent effects of fatty acids on these signaling pathways. The specific influence of this compound on MAPK and NF-κB signaling warrants further investigation to delineate its precise role.

Table 2: Reported Effects of Fatty Acids on MAPK and NF-κB Pathways

| Fatty Acid/Extract | Pathway | Observed Effect | Reference |

|---|---|---|---|

| Extract containing Hexadecanoic acid | NF-κB (p65, IκBα phosphorylation) | Suppression | researchgate.net |

| Extract containing Hexadecanoic acid | MAPK (ERK, p38, JNK phosphorylation) | Inhibition | researchgate.net |

| Hexadecanoic acid | NF-κB | Inhibition | spandidos-publications.com |

| Palmitic acid | NF-κB | Activation | researchgate.net |

Regulation of Toll-like Receptor (TLR) Pathways

Role in Cellular Lipid Remodeling and Membrane Biophysics

As a monounsaturated fatty acid, this compound can be incorporated into cellular lipids, influencing the physical properties of cell membranes and the dynamics of lipid storage organelles.

The fluidity and permeability of cellular membranes are critically dependent on their lipid composition, particularly the length and degree of unsaturation of the fatty acid chains of phospholipids (B1166683). csun.edulibretexts.org The presence of a cis double bond in a fatty acid chain, such as in this compound, introduces a kink in the hydrocarbon tail. libretexts.org This bend disrupts the tight packing of phospholipid molecules within the membrane, thereby increasing membrane fluidity. csun.edulibretexts.org

Increased membrane fluidity can have significant consequences for cellular function, as it affects the lateral diffusion of membrane proteins and lipids, and can influence the activity of membrane-bound enzymes and receptors. csun.edu Studies on similar cis-monounsaturated fatty acids have demonstrated their ability to increase membrane fluidity. caymanchem.combiomol.com For example, cis-6-hexadecenoic acid has been shown to increase membrane fluidity in Staphylococcus aureus. caymanchem.combiomol.com The incorporation of unsaturated fatty acids into membrane phospholipids is a key mechanism by which cells can regulate the physical state of their membranes in response to environmental changes.

Lipid droplets are intracellular organelles responsible for the storage of neutral lipids, such as triacylglycerols and sterol esters. They play a central role in lipid metabolism and energy homeostasis. The formation of lipid droplets can be induced by an influx of fatty acids. researchgate.net

Research has shown that activated human peripheral blood monocytes accumulate an isomer of palmitoleic acid, cis-7-hexadecenoic acid, within their cytoplasmic lipid droplets. balsinde.org This accumulation is associated with the development of a "foamy" phenotype in these cells. researchgate.netbalsinde.org The enrichment of this specific fatty acid isomer in the neutral lipid fraction of these cells suggests a role in the metabolic reprogramming that occurs during monocyte activation. researchgate.netencyclopedia.pub While the direct effect of this compound on lipid droplet dynamics has not been as extensively studied, the behavior of its isomers suggests it could also be incorporated into neutral lipids and influence the formation and composition of lipid droplets.

Impact on Membrane Fluidity and Permeability

Intercellular Communication and Lipokine Concepts Related to Hexadecenoic Acids

The concept of "lipokines" describes lipids that act as hormone-like signaling molecules, facilitating communication between different tissues to regulate systemic metabolism. researchgate.net Adipose tissue, in particular, can release these bioactive lipids to influence metabolic processes in distal organs like the liver and muscles. researchgate.netmetabolon.com

Other positional isomers of the C16:1 family are also gaining recognition for their roles in cellular signaling and pathophysiology. nih.gov

Sapienic Acid (6Z-hexadecenoic acid) : Initially associated primarily with skin sebum, sapienic acid has now been identified as a component of human lipoprotein lipids and erythrocyte membranes. plos.org It is synthesized from palmitic acid by the delta-6 desaturase enzyme. plos.org

Hypogeic Acid (7Z-hexadecenoic acid) : This isomer is produced from the partial β-oxidation of oleic acid. nih.govresearchgate.net It has been suggested as a potential biomarker for the formation of foamy macrophages during atherosclerosis. mdpi.com In activated monocytes, this unusual fatty acid is found in significant amounts within the neutral lipids of lipid droplets. balsinde.org

The varying biological activities and metabolic pathways of these isomers underscore the importance of precise identification when studying their roles as metabolic markers and signaling molecules. plos.org

Table 1: Key Hexadecenoic Acid Isomers and Their Lipokine-Related Functions

| Compound Name | Systematic Name | Key Findings | References |

| Palmitoleic Acid | 9Z-hexadecenoic acid | Identified as a "lipokine" that links adipose tissue to systemic metabolism, improves muscle insulin (B600854) sensitivity, and suppresses hepatic steatosis. | plos.org, nih.gov, researchgate.net, metabolon.com |

| Sapienic Acid | 6Z-hexadecenoic acid | Found in human blood lipids; its levels are altered in metabolic conditions like obesity, suggesting a role as a metabolic marker. | plos.org, nih.gov |

| Hypogeic Acid | 7Z-hexadecenoic acid | Found in the lipid droplets of activated monocytes; suggested as a biomarker for foamy cell formation in atherosclerosis. | mdpi.com, researchgate.net, balsinde.org |

Interaction with Enzymatic Activities (e.g., Phospholipase A2 activation)

The biological actions of hexadecenoic acids are intrinsically linked to the enzymatic activities that control their synthesis and release. Key enzymes in this context include desaturases, which create the fatty acids, and phospholipases, which mobilize them from cellular membranes.

Phospholipase A2 (PLA2) enzymes are critical for cellular signaling, as they catalyze the release of fatty acids from the sn-2 position of membrane phospholipids. encyclopedia.pubthermofisher.com This action generates free fatty acids and lysophospholipids, which can act as signaling molecules themselves or serve as precursors for other bioactive mediators. balsinde.org

Research on mouse peritoneal macrophages has demonstrated a specific mechanism for the release of hexadecenoic acids. Under inflammatory stimuli, the bulk of these fatty acids are esterified at the sn-2 position of a specific phosphatidylcholine species. mdpi.comnih.gov Upon macrophage activation, these hexadecenoic acids are selectively released by the action of calcium-independent group VIA phospholipase A2 (iPLA2β) . researchgate.netmdpi.comnih.gov This mobilization is a crucial step, as the released hexadecenoic acids can then be converted into other anti-inflammatory lipid mediators. mdpi.comnih.gov This pathway highlights a regulatory role for iPLA2β in controlling the availability of anti-inflammatory hexadecenoic acids. researchgate.net

The synthesis of hexadecenoic acid isomers from saturated fatty acids is also a critical enzymatic control point. The conversion of palmitic acid into its monounsaturated counterparts is managed by desaturase enzymes, with different enzymes producing different isomers. mdpi.com

Stearoyl-CoA Desaturase-1 (SCD-1) converts palmitic acid to palmitoleic acid (9Z-hexadecenoic acid). nih.govresearchgate.net

Fatty Acid Desaturase 2 (FADS2) or delta-6 desaturase converts palmitic acid to sapienic acid (6Z-hexadecenoic acid). nih.govmdpi.com

The competition between these desaturase pathways for the common substrate, palmitic acid, is emerging as a key metabolic juncture in health and disease. mdpi.com

Table 2: Enzymatic Interactions Involving Hexadecenoic Acids

| Enzyme | Function | Substrate(s) | Product(s) | References |

| Calcium-independent Phospholipase A2 (iPLA2β) | Releases hexadecenoic acids from membrane phospholipids in activated macrophages. | Hexadecenoate-containing phosphatidylcholine | Free hexadecenoic acids (palmitoleic, hypogeic, sapienic) | mdpi.com, researchgate.net, nih.gov |

| Stearoyl-CoA Desaturase-1 (SCD-1) | Synthesizes palmitoleic acid. | Palmitic acid | Palmitoleic acid (9Z-16:1) | nih.gov, researchgate.net |

| Delta-6 Desaturase (FADS2) | Synthesizes sapienic acid. | Palmitic acid | Sapienic acid (6Z-16:1) | plos.org, nih.gov, mdpi.com |

Physiological Roles and Mechanistic Insights of Hexadecenoic Acids in Model Systems

Contributions to Metabolic Homeostasis in In Vitro and Non-Human Animal Models

Hexadecenoic acids are increasingly recognized as important regulators of metabolic balance. nih.gov Their influence extends to glucose and lipid metabolism, as well as the function of adipose tissue.

In the context of glucose homeostasis, certain isomers of hexadecenoic acid have demonstrated beneficial effects. For instance, fatty acid hydroxy fatty acids (FAHFAs), which include esters of hexadecenoic acid, have been shown to possess anti-diabetic properties. oup.com Specifically, 5-PAHSA, a FAHFA, is associated with improved insulin (B600854) sensitivity, and lower circulating levels have been observed in insulin-resistant individuals. oup.com Both acute and chronic administration of 5-PAHSA and its isomer 9-PAHSA have been found to enhance glucose tolerance and insulin sensitivity in rodent models. oup.com

These effects are mediated through various mechanisms. In adipocytes, these molecules can increase insulin-stimulated glucose uptake. oup.com They may also act on β-cells to promote the secretion of insulin in response to glucose. oup.com The activation of G protein-coupled receptors like GPR40 and GPR120, which are expressed in various metabolically active cells, is thought to be a key pathway for these effects. oup.com Furthermore, some fatty acids can stimulate glucose uptake through pathways independent of insulin signaling, such as by activating AMP-activated protein kinase (AMPK). foodandnutritionresearch.netfoodandnutritionresearch.net

Table 1: Effects of Hexadecenoic Acid Derivatives on Glucose Metabolism in Model Systems

| Compound/Derivative | Model System | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 5-PAHSA | Rodent Models | Improved glucose tolerance and insulin sensitivity. oup.com | Increased insulin-stimulated glucose uptake in adipocytes; promotion of glucose-stimulated insulin secretion from β-cells. oup.com |

| 5-PAHSA and 9-PAHSA | In Vitro (Adipocytes, β-cells) | Increased insulin-stimulated glucose uptake; enhanced glucose-stimulated insulin secretion. oup.com | Potential action through GPR40 and GPR120. oup.com |

| Pentadecanoic Acid (C15:0) | C2C12 Myotubes | Stimulated basal and insulin-stimulated glucose uptake. foodandnutritionresearch.netfoodandnutritionresearch.net | Activation of the AMPK-AS160 pathway; increased GLUT4 translocation. foodandnutritionresearch.netfoodandnutritionresearch.net |

The liver plays a central role in lipid metabolism, and its dysregulation can lead to conditions like non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis (the accumulation of fat). nih.govd-nb.info The composition of fatty acids within the liver is a critical factor in the development and progression of NAFLD. nih.govd-nb.info

Studies in mouse models of NAFLD have shown that the disease is often characterized by an increase in monounsaturated fatty acids (MUFAs) and a decrease in polyunsaturated fatty acids (PUFAs) in the liver. nih.gov This alteration is linked to changes in the activity of enzymes like stearoyl-CoA desaturase-1 (SCD1), which synthesizes MUFAs. nih.gov While the accumulation of triglycerides is the initial step in NAFLD, the specific types of fatty acids involved can influence the progression to more severe forms like non-alcoholic steatohepatitis (NASH). nih.govresearchgate.net Excessive uptake of free fatty acids by hepatocytes, when exceeding metabolic needs, leads to their storage as triglycerides, resulting in steatosis. researchgate.net

In tilapia, short-term fasting led to a significant increase in the levels of long-chain monounsaturated fatty acids in the serum, indicating a dynamic regulation of these lipids during different metabolic states. frontiersin.org The molecular mechanisms governing hepatic lipid metabolism are complex, involving transcription factors like SREBP1c, which controls the expression of genes involved in fatty acid synthesis. xiahepublishing.com

Adipogenesis, the process of forming new fat cells (adipocytes), and the proper functioning of these cells are crucial for metabolic health. e-dmj.org Adipose tissue is not merely a storage organ but also an endocrine one, secreting various bioactive molecules called adipokines. e-dmj.org

Certain FAHFA isomers, including 5-PAHSA, can directly act on adipose tissue stromal cells to promote their differentiation into adipocytes. oup.com Adipocyte differentiation is a tightly regulated process involving key transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). mdpi.comjmb.or.kr The activation of PPARγ is a central event in adipogenesis and is the target of some anti-diabetic drugs. plos.orgacs.org

The effects of fatty acids on adipogenesis can be complex. For example, while some promote differentiation, others, like arachidonic acid, have been shown to have anti-adipogenic effects in 3T3-L1 cells by altering the synthesis of prostaglandins. mdpi.com

Hepatic Lipid Metabolism and Steatosis

Involvement in Disease Pathogenesis in Pre-clinical Models

Beyond their roles in normal metabolic function, hexadecenoic acids and related lipids are also implicated in the development of various diseases, as studied in pre-clinical models.

The link between fatty acids and cardiovascular disease is well-established, though the roles of specific isomers are still being clarified. mdpi.com In some animal models of hypertension, an increase in hexadecenoic acid has been noted, although its direct role in the pathophysiology of hypertension requires further investigation. nih.gov The disruption of the balance of fatty acids, such as the ratio of saturated to unsaturated fatty acids, in cell membranes has been linked to cardiovascular disease. nih.gov

Animal models are crucial for studying the mechanisms of cardiovascular diseases like heart failure and atherosclerosis. asm.orgcardiomedex.com For instance, in mouse models of atherosclerosis, intermittent hypoxia and hypercapnia were found to alter the profiles of circulating metabolites, including hexadecenoic acid. asm.org Furthermore, some studies suggest that high levels of certain monounsaturated fatty acids might be associated with inflammatory markers and heart failure. mdpi.com

Table 2: Hexadecenoic Acid in Pre-clinical Models of Cardiovascular Disease

| Disease Model | Animal Model | Finding related to Hexadecenoic Acid |

|---|---|---|

| Hypertension | Mouse Models | An increase in hexadecenoic acid was observed in some models. nih.gov |

| Atherosclerosis | Ldlr-/- Mice | Altered levels of hexadecenoic acid were found in response to intermittent hypoxia and hypercapnia. asm.org |

The metabolism of cancer cells is often reprogrammed to support their rapid growth and proliferation, and lipids play a crucial role in this process. mdpi.com Fatty acids are used by cancer cells for energy, membrane synthesis, and as signaling molecules. nih.gov

In vitro studies using cancer cell lines and in vivo animal models have provided insights into how different fatty acids can influence cancer biology. unitn.itspandidos-publications.com For example, in xenograft animal models of gastric cancer, elevated levels of hexadecanoic acid have been observed, which may be linked to increased lipolysis in adipocytes to fuel cancer growth. spandidos-publications.com Some bioactive compounds derived from plants, which include hexadecanoic acid, have been shown to induce apoptosis in breast cancer cell lines like MDA-MB-231. mdpi.com

The tumor microenvironment and the interplay between cancer cells and surrounding cells, including adipocytes, are critical for cancer progression. mdpi.com The specific effects of fatty acids can be context-dependent, with some promoting and others inhibiting cancer cell growth and survival. nih.gov

Inflammation-Related Disorders (mechanistic studies in animal models)

Research in animal models has illuminated the anti-inflammatory potential of various isomers of hexadecenoic acid, suggesting complex mechanistic actions. Studies utilizing these models have been crucial in dissecting the molecular pathways through which these fatty acids exert their effects.

One of the key isomers, cis-7-hexadecenoic acid, has demonstrated potent anti-inflammatory properties both in vitro and in vivo. nih.gov Its effects are comparable in magnitude to those of omega-3 fatty acids. nih.gov In murine models, this fatty acid has been shown to be an important mediator in inflammatory responses. nih.gov Another isomer, 10(Z)-hexadecenoic acid, isolated from the soil bacterium Mycobacterium vaccae, has been shown to repress pro-inflammatory cytokines in murine peritoneal macrophages that were challenged with lipopolysaccharide (LPS), a model for bacterial-induced inflammation. researchgate.net The mechanism for this action involves the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism and inflammation. researchgate.net

Further studies on cis-7-hexadecenoic acid indicate it can reduce the expression of pro-inflammatory genes in monocyte cell lines stimulated with LPS. While not a direct animal study, this mechanistic insight is fundamental to understanding its role in the inflammatory models often conducted in animals like mice and rats. frontiersin.org In rat models of inflammation, related compounds have been shown to reduce paw edema induced by carrageenan and decrease levels of prostaglandin (B15479496) E2 (PGE2) in the inflammatory exudates. researchgate.net These studies also demonstrated a reduction in key inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), alongside decreased expression of the critical inflammatory transcription factor NF-κB in liver and lung tissues. researchgate.net

These findings from various animal and cell-based models highlight that hexadecenoic acids can modulate inflammatory responses through multiple mechanisms, including the downregulation of inflammatory cytokines and the activation of nuclear receptors like PPAR-α.

Table 1: Mechanistic Insights into the Anti-inflammatory Effects of Hexadecenoic Acid Isomers in Animal and In Vitro Models

| Hexadecenoic Acid Isomer | Model System | Key Mechanistic Findings | References |

| cis-7-Hexadecenoic acid | Murine Models, Human Monocytes | Exhibits potent anti-inflammatory actions comparable to omega-3 fatty acids; reduces expression of pro-inflammatory genes following LPS stimulation. | nih.gov |

| 10(Z)-Hexadecenoic acid | Murine Peritoneal Macrophages | Represses pro-inflammatory cytokines (e.g., IL-6) after LPS challenge; activates Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α). | researchgate.net |

| Related Fatty Acid Esters | Rat Models (Carrageenan-induced edema, LPS-induced endotoxemia) | Reduce paw edema and levels of Prostaglandin E2 (PGE2); decrease plasma levels of TNF-α and IL-6; inhibit NF-κB expression. | researchgate.net |

Occurrence and Functional Significance in Diverse Organisms and Cell Types

Microbial Systems and Metabolic Adaptations

Hexadecenoic acids are found in various microbial species where they play significant roles in metabolic adaptation and interaction with their environment or host. For instance, (Z)-7-hexadecenoic acid has been identified in the bacterial species Nitrospira and is notably the sole unsaturated fatty acid in Gracilibacillus phocaeensis, suggesting a crucial role in its adaptation to high-salt (halophilic) environments.

Table 2: Occurrence and Function of 5Z-Hexadecenoic Acid and Its Isomers in Microbial Systems

| Microbial Species | Hexadecenoic Acid Isomer | Functional Significance | References |

| Gracilibacillus phocaeensis | (Z)-7-Hexadecenoic acid | Sole unsaturated fatty acid, indicating a role in halophilic adaptation. | |

| Mycobacterium vaccae | 10(Z)-Hexadecenoic acid | Synthesized from palmitic acid; acts as an immunoregulatory molecule. | researchgate.net |

| Bifidobacterium sp. JCM 7042 | 7-cis-Hexadecenoic acid | Exhibits selective antibacterial activity against Staphylococcus aureus. | oaepublish.com |

| Nitrospira | (Z)-7-Hexadecenoic acid | Identified as a lipid component of the bacterium. |

Plant Physiology and Stress Responses

In the plant kingdom, hexadecenoic acids and their precursors are integral components of cellular membranes and are involved in responses to environmental stress. researchgate.netmdpi.com (Z)-7-hexadecenoic acid is found as a natural metabolite in certain plant tissues, such as in the Pinkerton avocado variety, where it contributes to the fruit's metabolic profile.

The role of these fatty acids in stress response is often linked to their saturated precursor, hexadecanoic acid (palmitic acid), and other isomers. researchgate.net For example, an isomer, trans-3-hexadecenoic acid, has been identified as part of the lipid changes in higher plants responding to chilling stress. mdpi.com More broadly, the saturated precursor, hexadecanoic acid, is known to accumulate in higher amounts in plant membranes under conditions of cold, drought, or salinity stress. researchgate.net This accumulation is considered an adaptive mechanism to maintain membrane integrity and function under adverse environmental conditions. researchgate.net The balance between saturated and unsaturated fatty acids is critical for modulating membrane fluidity, which is essential for resistance to thermal stress and for protecting photosynthetic processes from inactivation. researchgate.netmdpi.com While direct research on this compound in plant stress is limited, the established roles of its isomers and precursor highlight the importance of the 16-carbon fatty acid family in plant adaptation and survival. researchgate.netmdpi.com

Table 3: Role of Hexadecenoic Acid Isomers and Precursors in Plant Physiology

| Plant Species/Context | Compound | Associated Role or Observation | References |

| Avocado (Pinkerton variety) | (Z)-7-Hexadecenoic acid | Abundant natural metabolite contributing to the metabolic fingerprint. | |

| Higher Plants (General) | trans-3-Hexadecenoic acid | Content differs in plants as a response to chilling stress. | mdpi.com |

| Higher Plants (General) | Hexadecanoic acid (Precursor) | Accumulates in membranes under cold, drought, and salinity stress to enhance resistance. | researchgate.net |

Non-Human Animal Physiology (e.g., murine models)

In non-human animal physiology, particularly in murine models, hexadecenoic acids function as important signaling molecules and structural components. These fatty acids are naturally present in animal fats and tissues, including the liver and adipose tissue. metabolon.com

Studies in mice have identified isomers like cis-9-hexadecenoic acid (palmitoleic acid) as a "lipokine"—a lipid hormone that communicates between tissues to regulate systemic metabolism. metabolon.com This isomer has been shown to improve insulin sensitivity and protect against liver impairments induced by high-fat diets in murine models. metabolon.com Another isomer, cis-7-hexadecenoic acid, is found at significant levels within the innate immune cells of mice, such as monocytes and macrophages. nih.gov Its levels are notably elevated in lipid-laden "foamy" monocytes, suggesting it may serve as a biomarker for cellular processes like those occurring in atherosclerosis. nih.gov

Furthermore, the physiological effects of hexadecenoic acids produced by microbes have been observed in murine models. Rodents exposed to M. vaccae, which produces 10(Z)-hexadecenoic acid, exhibited reduced inflammation and resilience to stress-induced behavioral disorders, demonstrating a direct link between a microbial fatty acid and host physiology. researchgate.net

Table 4: Physiological Significance of Hexadecenoic Acid Isomers in Murine Models

| Hexadecenoic Acid Isomer | Observation in Murine Models | Physiological Role/Significance | References |

| cis-9-Hexadecenoic acid (Palmitoleic acid) | Enriched in liver and adipose tissue. | Acts as a "lipokine" to regulate glucose metabolism and improve insulin sensitivity; protects against diet-induced liver damage. | metabolon.com |

| cis-7-Hexadecenoic acid (Hypogeic acid) | Found in innate immune cells (monocytes/macrophages). | Functions as an endogenous anti-inflammatory molecule; potential biomarker for foamy cell formation. | nih.gov |

| 10(Z)-Hexadecenoic acid (from M. vaccae) | Observed in rodents after exposure to the bacterium. | Reduces inflammation and stress-induced behavioral disorders. | researchgate.net |

Regulatory Mechanisms of 5z Hexadecenoic Acid Homeostasis

Transcriptional and Post-Transcriptional Regulation of Biosynthetic and Metabolic Enzymes

The biosynthesis and metabolism of 5Z-hexadecenoic acid are primarily controlled at the level of gene expression, involving a host of transcription factors that respond to various cellular signals. The enzymes responsible for creating this compound, such as desaturases and elongases, are subject to this tight regulation.

Key transcription factors involved in the regulation of fatty acid metabolism include Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Carbohydrate Regulatory Element-Binding Protein (ChREBP). nih.govfoodandnutritionresearch.netnih.gov SREBP-1c is a major regulator of lipogenic genes, and its activity is enhanced by insulin (B600854). It plays a crucial role in upregulating the expression of enzymes like stearoyl-CoA desaturase (SCD), which is involved in the synthesis of monounsaturated fatty acids. foodandnutritionresearch.netmdpi.com Studies have shown that increased levels of nuclear SREBP-1 correlate with enhanced expression of desaturases and elongases. nih.govnih.gov

PPARs, especially PPARα, are activated by fatty acids and their derivatives and are key regulators of fatty acid oxidation. foodandnutritionresearch.net However, they also influence the expression of desaturases and elongases. nih.govnih.gov For instance, PPARα activation can induce the expression of Δ5 and Δ6 desaturases, which are involved in the synthesis of various polyunsaturated fatty acids, and could potentially influence the levels of this compound. nih.gov

ChREBP is activated in response to high carbohydrate levels and stimulates the expression of genes involved in fatty acid synthesis. foodandnutritionresearch.net This provides a direct link between carbohydrate metabolism and the production of fatty acids like this compound. The regulation by these transcription factors is not isolated; they often work in concert to fine-tune the expression of metabolic enzymes. nih.gov For example, SREBP-1 and ChREBP can cooperate to induce the expression of lipogenic genes in response to insulin and glucose. foodandnutritionresearch.net

In some organisms, the regulation of desaturase gene expression is also responsive to environmental cues. For instance, in the bacterium Bacillus subtilis, the gene encoding a Δ5 acyl-lipid desaturase, which produces cis-5-hexadecenoic acid, is induced by cold shock. nih.gov This transcriptional activation helps to maintain membrane fluidity at lower temperatures. nih.gov

Post-transcriptional regulation also plays a role in controlling the levels of these enzymes. This can include the regulation of mRNA stability and translation efficiency, adding another layer of control to the production of enzymes involved in this compound metabolism.

Table 1: Key Transcriptional Regulators of Fatty Acid Metabolism

| Transcription Factor | Activating Signals | Primary Role in Lipid Metabolism | Target Genes |

| SREBP-1c | Insulin, LXR activation | Promotes fatty acid and triglyceride synthesis. | SCD, FAS, ACC foodandnutritionresearch.netmdpi.com |

| PPARα | Fatty acids, fibrates | Primarily stimulates fatty acid oxidation. foodandnutritionresearch.net | CPT1, ACOX1, desaturases, elongases nih.govnih.gov |

| LXR | Oxysterols | Induces expression of SREBP-1c. nih.gov | SREBP-1c nih.gov |

| ChREBP | High glucose levels | Promotes glycolysis and fatty acid synthesis. foodandnutritionresearch.net | L-PK, ACC, FAS foodandnutritionresearch.net |

This table provides an interactive overview of the major transcription factors and their roles. Click on the table headers to sort the data.

Allosteric and Covalent Modification-Based Enzymatic Regulation

Beyond transcriptional control, the activity of enzymes in the this compound metabolic pathway is also directly regulated through allosteric mechanisms and covalent modifications. vt.edufunaab.edu.ng These mechanisms allow for rapid, short-term adjustments to metabolic flux in response to immediate cellular needs. libretexts.org

Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's catalytic activity. vt.edulibretexts.orgnumberanalytics.com A key example is the allosteric regulation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis that produces malonyl-CoA. foodandnutritionresearch.net ACC is allosterically activated by citrate (B86180), an intermediate of the citric acid cycle. sajaa.co.za When cellular energy is high and citrate accumulates, it signals an abundance of precursors for fatty acid synthesis, thus activating ACC. Conversely, long-chain acyl-CoAs, the end products of fatty acid synthesis, can allosterically inhibit ACC, providing a feedback mechanism. nih.gov

Covalent modification is another crucial layer of enzymatic regulation, with phosphorylation and dephosphorylation being the most common forms. vt.edufunaab.edu.nglibretexts.org This reversible process, catalyzed by kinases and phosphatases, can dramatically alter an enzyme's activity. libretexts.orggonzaga.edu For example, ACC is inhibited by phosphorylation mediated by AMP-activated protein kinase (AMPK). foodandnutritionresearch.net AMPK is activated when cellular AMP levels are high relative to ATP, indicating a low-energy state. numberanalytics.com By phosphorylating and inactivating ACC, AMPK halts the energy-consuming process of fatty acid synthesis when the cell needs to conserve energy. foodandnutritionresearch.net Conversely, insulin can activate a phosphatase that dephosphorylates and activates ACC, promoting fatty acid synthesis. funaab.edu.ng

Other covalent modifications, such as acetylation, can also regulate the activity of metabolic enzymes. libretexts.org The interplay between allosteric regulation and covalent modification allows for a highly nuanced and rapid response to the cell's metabolic state. funaab.edu.ng

Table 2: Regulation of Key Enzymes in Fatty Acid Synthesis

| Enzyme | Allosteric Activators | Allosteric Inhibitors | Covalent Modification (Inactivation) |

| Acetyl-CoA Carboxylase (ACC) | Citrate sajaa.co.za | Long-chain acyl-CoAs nih.gov | Phosphorylation (by AMPK) foodandnutritionresearch.net |

| Fatty Acid Synthase (FAS) | Phosphorylation (can be inhibitory) |

This interactive table summarizes the direct regulation of enzymes central to the synthesis of fatty acid precursors.

Feedback Inhibition and Substrate Availability Control

The homeostasis of this compound is also maintained through feedback inhibition and the control of substrate availability. Feedback inhibition, a common regulatory strategy in metabolic pathways, occurs when the end product of a pathway inhibits an enzyme that catalyzes an earlier step in its own synthesis. libretexts.orgtestbook.combioninja.com.au This creates a self-regulating loop that prevents the overaccumulation of the product. bioninja.com.aunumberanalytics.com

In the context of fatty acid synthesis, long-chain acyl-CoAs, including those derived from this compound, can act as feedback inhibitors for key enzymes like acetyl-CoA carboxylase (ACC). nih.gov When the cellular concentration of these fatty acids rises, they bind to and inhibit ACC, thereby reducing the production of malonyl-CoA, the building block for fatty acid elongation. nih.gov This mechanism ensures that fatty acid synthesis is throttled down when the cell has an ample supply.

Substrate availability is another critical factor that dictates the rate of this compound synthesis. The primary precursor for the de novo synthesis of fatty acids is acetyl-CoA, which is mainly derived from the metabolism of glucose and amino acids. sajaa.co.za Therefore, the availability of acetyl-CoA directly influences the rate of fatty acid production. When carbohydrate intake is high, the resulting increase in glycolysis and pyruvate (B1213749) oxidation leads to a greater supply of acetyl-CoA, promoting fatty acid synthesis. nih.gov

The availability of the immediate precursor for this compound, palmitic acid (or more accurately, palmitoyl-CoA), is also a control point. Palmitic acid is the product of the fatty acid synthase (FAS) complex. scbt.com The subsequent desaturation of palmitic acid to form this compound is dependent on the pool of available palmitoyl-CoA. nih.gov The activity of various acyl-CoA thioesterases, which release fatty acids from the FAS complex, can also influence the availability of specific fatty acid substrates for further modification. researchgate.net Furthermore, the availability of reducing equivalents, such as NADPH, which is required for fatty acid synthesis, can also be a limiting factor. nih.gov The pentose (B10789219) phosphate (B84403) pathway is a major source of NADPH, linking this pathway to fatty acid metabolism. nih.gov

Cross-Regulation with Other Lipid and Carbohydrate Metabolic Pathways

The link between carbohydrate and fatty acid metabolism is particularly strong. High levels of dietary carbohydrates lead to increased insulin secretion, which in turn activates signaling cascades that promote fatty acid synthesis. nih.gov Insulin stimulates the activity of key lipogenic enzymes, partly through the activation of the transcription factor SREBP-1c. foodandnutritionresearch.net Furthermore, glycolysis provides the primary substrate for de novo fatty acid synthesis, acetyl-CoA, as well as the glycerol-3-phosphate backbone for triglyceride synthesis. sajaa.co.zauomustansiriyah.edu.iq The key glycolytic enzyme phosphofructokinase is allosterically regulated, and its activity influences the flow of carbon towards fatty acid production. uomustansiriyah.edu.iq

There is also significant cross-talk between the metabolism of this compound and other lipid pathways. For instance, the synthesis of various polyunsaturated fatty acids (PUFAs) competes for the same desaturase and elongase enzymes. mdpi.com Therefore, the production of one type of fatty acid can influence the availability of enzymes for the synthesis of another. The balance between saturated, monounsaturated, and polyunsaturated fatty acids is crucial for maintaining proper membrane fluidity and cellular function. scbt.commdpi.com

Lipid droplets, the cellular organelles responsible for storing neutral lipids like triglycerides, are also at the crossroads of these metabolic pathways. hapres.com The synthesis of triglycerides from fatty acids like this compound and their subsequent storage or mobilization from lipid droplets are tightly regulated processes that are integrated with cellular energy demands. hapres.com The interaction of lipid droplets with other organelles, such as the endoplasmic reticulum and mitochondria, facilitates the exchange of lipids and the coordination of their metabolism. hapres.com This intricate network of cross-regulation ensures that the homeostasis of this compound is maintained in a manner that is responsive to the broader metabolic context of the cell.

Advanced Analytical Methodologies for 5z Hexadecenoic Acid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional and Geometrical Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including 5Z-hexadecenoic acid. researchgate.net The methodology typically involves the derivatization of fatty acids into their more volatile methyl esters (FAMEs) prior to analysis. researchgate.netjfda-online.com The separation of these FAMEs is highly dependent on the choice of the GC column. jfda-online.com

High-polarity columns, such as those with cyanopropyl siloxane or ionic liquid stationary phases, are particularly effective for separating isomeric mixtures of fatty acids. jfda-online.commdpi.com For instance, ionic liquid columns have demonstrated superior selectivity in separating both positional and geometric isomers of fatty acids compared to traditional wax or cyanopropylsiloxane columns. jfda-online.commdpi.com The elution order of FAMEs is influenced by factors such as chain length, degree of unsaturation, and the position and configuration (cis/trans) of the double bonds. mdpi.com

To definitively identify the position of the double bond in hexadecenoic acid isomers, derivatization techniques are often employed. One such method involves the use of dimethyl disulfide (DMDS), which forms adducts across the double bond. nih.gov When subjected to mass spectrometry, these adducts fragment in a predictable manner, revealing the original location of the double bond. nih.gov This approach is crucial for distinguishing this compound from its other isomers, such as palmitoleic acid (9Z-hexadecenoic acid). nih.govplos.org

Recent advancements in GC-MS methods have focused on rapid analysis times and increased sensitivity. For example, methods utilizing short, polar cyano-columns can achieve analysis times of less than 20 minutes for a wide range of FAMEs. researchgate.net These rapid methods, combined with selected ion monitoring (SIM), allow for the resolution of co-eluting peaks and the quantification of low-abundance fatty acids. researchgate.net

Table 1: GC Columns and Derivatization Reagents for Hexadecenoic Acid Analysis

| GC Column Type | Stationary Phase | Application | Derivatization Reagent |

| High-Polarity | Cyanopropyl Siloxane | Separation of positional and geometric isomers jfda-online.commdpi.com | Acetyl chloride/Methanol researchgate.netjfda-online.com |

| Ionic Liquid | e.g., SLB-IL111 | Superior separation of geometric isomers jfda-online.commdpi.com | Dimethyl disulfide (DMDS) nih.gov |

| Mid-Polarity | Phenyl Siloxane | General fatty acid profiling mdpi.com | Boron trifluoride (BF3)/Methanol jfda-online.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS Approaches

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and complementary technique to GC-MS for the analysis of fatty acids. A key advantage of LC-MS is that it often does not require derivatization, allowing for the analysis of free fatty acids in their native form. jsbms.jp Reversed-phase liquid chromatography (RPLC) is commonly employed, where separation is based on the hydrophobicity of the fatty acids. jsbms.jpresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for the structural elucidation of fatty acids. researchgate.netnih.gov In a typical MS/MS experiment, the precursor ion corresponding to the deprotonated fatty acid (e.g., [M-H]⁻) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions can provide information about the fatty acid structure. However, determining the exact double bond position in monounsaturated fatty acids like this compound using conventional CID can be challenging.

To overcome this limitation, specialized fragmentation techniques have been developed. One such method is Paternò–Büchi derivatization followed by tandem mass spectrometry. This approach involves a photochemical reaction that tags the double bond, leading to characteristic fragmentation patterns that reveal its location. Another technique involves ozone-induced dissociation (OzID), where the fatty acid ions react with ozone inside the mass spectrometer, causing cleavage at the double bond and thus pinpointing its position.

Recent LC-MS workflows have focused on high-throughput and quantitative analysis of fatty acid isomers. nih.gov By using optimized chromatographic gradients and sensitive mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, it is possible to achieve in-depth quantitation of various fatty acid species from complex biological samples. nih.govbaker.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including this compound. aocs.orgmdpi.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. aocs.orgnih.gov

In the ¹H NMR spectrum of a fatty acid, specific signals can be assigned to different protons, such as the terminal methyl group, the methylene (B1212753) groups of the aliphatic chain, the protons adjacent to the carboxyl group, and the olefinic protons of the double bond. researchgate.netresearchgate.net The chemical shifts and coupling constants of the olefinic protons are particularly important for determining the geometry (cis or trans) of the double bond. For a Z (cis) isomer like this compound, the coupling constant between the vinyl protons will be smaller than that for the corresponding E (trans) isomer.

¹³C NMR spectroscopy provides complementary information, with each carbon atom giving a distinct signal depending on its chemical environment. researchgate.netrsc.org The chemical shifts of the carbons involved in the double bond can further confirm its presence and provide clues about its position. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by establishing connectivity between protons and carbons. mdpi.com

Quantitative NMR (qNMR) has also emerged as a robust method for determining the absolute concentration of analytes without the need for identical internal standards. mdpi.com This makes NMR a valuable tool not only for structural confirmation but also for the accurate quantification of this compound in various samples.

Table 2: Representative NMR Data for Fatty Acid Structural Elucidation

| Nucleus | Technique | Information Obtained | Relevance to this compound |

| ¹H | 1D NMR | Chemical shifts, integration, coupling constants researchgate.netresearchgate.net | Determines number of protons, identifies olefinic protons, confirms Z geometry. |

| ¹³C | 1D NMR | Chemical shifts of carbon atoms researchgate.netrsc.org | Confirms presence of double bond and carboxyl group. |

| ¹H-¹H | COSY | Correlation between coupled protons mdpi.com | Establishes proton connectivity along the fatty acid chain. |

| ¹H-¹³C | HSQC/HMBC | Correlation between protons and carbons mdpi.com | Unambiguously assigns all proton and carbon signals, confirming the structure. |

Application of Isotopic Labeling for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. mdpi.com In the context of this compound research, stable isotopes, most commonly ¹³C, are used to label precursor molecules. frontiersin.orgnih.gov By introducing a ¹³C-labeled substrate, such as [¹³C]-glucose or [¹³C]-acetate, into a cell culture or organism, the label becomes incorporated into newly synthesized fatty acids, including this compound. frontiersin.orgmdpi.com

Metabolic Flux Analysis (MFA) then uses the isotopic labeling patterns in the final products, measured by MS or NMR, to quantify the rates (fluxes) of metabolic pathways. nih.govresearchgate.net For example, by analyzing the mass isotopomer distribution of this compound and other fatty acids, researchers can determine the relative contributions of different carbon sources and pathways to its synthesis. researchgate.net

This approach can reveal how metabolic pathways are rewired under different conditions, such as in disease states or in response to genetic modifications. frontiersin.org For instance, ¹³C-MFA can elucidate the flux through pathways that produce the precursors for fatty acid synthesis, like acetyl-CoA and NADPH. nih.govmdpi.com This provides a dynamic view of lipid metabolism that is not attainable with static concentration measurements alone. mdpi.com

Integration of Lipidomics and Metabolomics for Comprehensive Profiling of Hexadecenoic Acids

The study of this compound benefits immensely from an integrated 'omics' approach, which combines data from lipidomics and metabolomics to provide a holistic view of its biological context. creative-proteomics.comfrontiersin.org Lipidomics focuses on the global analysis of all lipids in a system, while metabolomics encompasses the study of all small molecule metabolites. baker.edu.aucreative-proteomics.com

By employing high-throughput analytical platforms like LC-MS and GC-MS, lipidomics studies can generate comprehensive profiles of hundreds of lipid species, including various isomers of hexadecenoic acid, across different lipid classes (e.g., phospholipids (B1166683), triacylglycerols, cholesteryl esters). plos.orgbaker.edu.au This allows researchers to investigate how the distribution of this compound within these classes changes in response to physiological or pathological stimuli. plos.org

Integrating this lipidomic data with broader metabolomic profiles, which include aqueous metabolites like amino acids, organic acids, and sugars, can reveal correlations between this compound metabolism and other metabolic pathways. researchgate.net For example, an increase in this compound levels might be correlated with changes in the metabolites of the pentose (B10789219) phosphate (B84403) pathway, which supplies NADPH for fatty acid synthesis. This multi-omics approach enables the construction of comprehensive metabolic networks and the identification of novel biomarkers and regulatory mechanisms related to this compound. researchgate.netmasseycancercenter.org

Biotechnological Applications and Research Paradigms Involving 5z Hexadecenoic Acid

Potential as a Mechanistic Biomarker in Pre-clinical Disease Models

The unique structures and metabolic pathways of hexadecenoic acid isomers, including 5Z-hexadecenoic acid, position them as potential mechanistic biomarkers in various preclinical disease models. Their presence and concentration in different lipid pools can offer insights into cellular processes and dysregulation associated with disease.

Positional isomers of hexadecenoic acid are gaining attention as biomarkers for health and disease. nih.gov Palmitoleic acid (cis-9-hexadecenoic acid) is recognized as a lipokine with beneficial metabolic effects, while sapienic acid (cis-6-hexadecenoic acid) is linked to skin metabolism. nih.govacs.orgnih.gov Another isomer, hypogeic acid (cis-7-hexadecenoic acid), is considered a potential biomarker for the formation of foamy cells during atherosclerosis. mdpi.com The differential distribution of these isomers in various lipid fractions, such as triglycerides, cholesteryl esters, and membrane phospholipids (B1166683), underscores their potential to reflect specific metabolic states. acs.orgnih.gov For instance, sapienic acid and its trans isomer have been identified in human LDL and plasma cholesteryl esters, with their levels varying between these lipid classes, suggesting applications in evaluating fatty acid metabolic pathways. acs.org

In the context of inflammatory conditions, the release and metabolism of hexadecenoic acids are tightly regulated. In mouse peritoneal macrophages, the bulk of hexadecenoic acids is esterified in a specific phosphatidylcholine species and is mobilized upon inflammatory stimuli. mdpi.com This mobilization is selectively mediated by calcium-independent group VIA phospholipase A2. mdpi.com The released hexadecenoic acids can then be converted into other bioactive lipid mediators, suggesting that their anti-inflammatory effects may be partly due to these downstream products. mdpi.com

Specific isomers have been linked to distinct cellular responses. For example, 10(Z)-hexadecenoic acid, derived from Mycobacterium vaccae, has been shown to upregulate genes in the PPAR signaling pathway and suppress proinflammatory cytokines in macrophages. mdpi.com This fatty acid and its monoacylglycerol form specifically activate PPAR-α, but not PPAR-γ or PPAR-δ. mdpi.com This selective activation highlights its potential as a targeted modulator of inflammatory responses.

The study of hexadecenoic acid isomers as biomarkers extends to various disease models, including metabolic diseases and cancer. nih.gov Their differential incorporation into phospholipid species could serve as a biomarker for disease progression in tumor tissues. nih.gov The analysis of these isomers in human blood lipids and their association with conditions like morbid obesity further supports their diagnostic potential. plos.org

Table 1: Investigated Roles of Hexadecenoic Acid Isomers as Potential Biomarkers

| Isomer | Potential Biomarker For | Key Findings |

| Palmitoleic acid (9-cis-16:1) | Metabolic health, Inflammation | Acts as a lipokine, modulates metabolic responses, and has anti-inflammatory properties. nih.gov |

| Sapienic acid (6-cis-16:1) | Skin metabolism, Metabolic health | Present in human blood lipids and lipoproteins; its evaluation is relevant in health and disease. nih.govplos.org |

| Hypogeic acid (7-cis-16:1) | Atherosclerosis (foamy cell formation) | Identified as a possible biomarker for this key event in atherosclerosis. mdpi.com |

| 10(Z)-hexadecenoic acid | Inflammation, Immune regulation | Activates PPAR-α signaling and represses proinflammatory cytokines. mdpi.com |

Microbial Engineering for Controlled Biosynthesis and Production of Hexadecenoic Acids

The biosynthesis of specific fatty acids, including hexadecenoic acids, in microorganisms presents a promising avenue for producing valuable oleochemicals. Metabolic engineering of microbes like Escherichia coli and Saccharomyces cerevisiae allows for the controlled production of desired fatty acid isomers.

In bacteria, the synthesis of unsaturated fatty acids can occur through different pathways. The anaerobic pathway for unsaturated fatty acid synthesis in E. coli is not widespread, but other bacteria possess alternative mechanisms. nih.gov The production of methyl ketones, which are derived from fatty acid intermediates, has been engineered in E. coli. This involves the overexpression of specific enzymes like acyl-CoA oxidase and FadB, and the deletion of others like fadA to accumulate β-ketoacyl-CoAs, the precursors to methyl ketones. asm.org An in vitro assay using the CoA thioester of palmitoleic acid (cis-9-hexadecenoic acid) confirmed the formation of the corresponding pentadecenone. asm.org

Saccharomyces cerevisiae is another key organism for microbial engineering due to its safety and robustness. frontiersin.org Genetic engineering strategies in yeast aim to increase the accumulation of free fatty acids (FFAs). This can be achieved by knocking out genes involved in the conversion of FFAs to acyl-CoA (e.g., FAA1, FAA4) and overexpressing enzymes that convert acyl-CoA back to FFAs. frontiersin.org Furthermore, increasing the supply of precursors like acetyl-CoA through the overexpression of enzymes such as the pyruvate (B1213749) dehydrogenase complex can significantly boost FFA production. frontiersin.org These engineered strains can be tailored to produce specific fatty acid profiles.

The regulation of fatty acid biosynthesis is also influenced by environmental factors. For instance, in hydrocarbon-utilizing microorganisms, the presence of hydrocarbons can lead to a relative increase in the synthesis of hexadecenoic acids. asm.org

Table 2: Microbial Engineering Strategies for Hexadecenoic Acid-Related Production

| Organism | Engineering Strategy | Target Product(s) | Key Genes/Enzymes Involved |

| Escherichia coli | Overexpression of acyl-CoA oxidase and FadB; deletion of fadA | Methyl ketones (derived from fatty acids) | Acyl-CoA oxidase, FadB, FadA |

| Saccharomyces cerevisiae | Knockout of FAA1 and FAA4; overexpression of acyl-CoA thioesterase and pyruvate dehydrogenase complex | Free fatty acids (including hexadecenoic acids) | FAA1, FAA4, ACOT5, Pyruvate Dehydrogenase |

Utilization as a Research Tool for Investigating Lipid-Mediated Cellular Processes

Hexadecenoic acids, particularly their various positional isomers, serve as valuable research tools for dissecting the complexities of lipid-mediated cellular processes. By supplementing cells with specific isomers, researchers can trace their metabolic fate and elucidate their impact on cellular functions such as membrane dynamics, signaling pathways, and cell viability.

Studies using cancer cell lines like Caco-2 have demonstrated that the cellular response to fatty acid supplementation is highly dependent on the specific isomer. mdpi.com For example, when Caco-2 cells are treated with sapienic acid (6-cis-16:1), it is metabolized to de novo synthesized polyunsaturated fatty acids (PUFAs) of the n-10 series, a pathway not previously characterized in cancer cells. mdpi.comresearchgate.net This leads to distinct changes in the lipidome, including an increase in n-10 PUFAs and a decrease in saturated fats, which in turn affects membrane fluidity. mdpi.comresearchgate.net In contrast, supplementation with palmitoleic acid (9-cis-16:1) results in different lipid remodeling patterns. mdpi.com

The differential effects of these isomers on cell viability and death pathways further highlight their utility as research tools. Palmitic acid, a saturated fatty acid, shows higher toxicity to Caco-2 cells compared to the monounsaturated palmitoleic and sapienic acids. mdpi.com Moreover, the mechanisms of cell death induced by each fatty acid differ, providing insights into their distinct biological activities. mdpi.com

The metabolism of these isomers is also linked to specific enzyme activities. The formation of palmitoleic and sapienic acids from palmitic acid is catalyzed by delta-9 and delta-6 desaturases, respectively. mdpi.comresearchgate.net The competition between these enzymes for their common substrate, palmitic acid, is a key metabolic control point. mdpi.com By using specific isomers, researchers can investigate the regulation and consequences of these metabolic pathways.

Furthermore, the anti-inflammatory properties of different hexadecenoic acid isomers are being actively investigated. researchgate.net For instance, 10(Z)-hexadecenoic acid has been shown to reduce the secretion of the proinflammatory cytokine IL-6 in macrophages, demonstrating its potential as an immunomodulatory agent. nih.govresearchgate.net

Computational Modeling and In Silico Approaches in Fatty Acid Metabolism Research

Computational modeling and in silico techniques are increasingly employed to understand the intricate network of fatty acid metabolism and to predict the biological activities of specific fatty acids like this compound and its isomers. These approaches complement experimental studies by providing a systems-level view of metabolic pathways and by enabling the prediction of interactions between fatty acids and protein targets.

Genome-scale metabolic models (GEMs) are powerful tools for simulating metabolic fluxes and predicting the metabolic state of a cell or organism under different conditions. oup.comoup.com These models can be used to study tissue-specific mitochondrial metabolism and to gain insights into diseases associated with dysregulated metabolism. oup.comoup.com For instance, a genome-scale model of mammalian mitochondria, MitoMAMMAL, has been used to predict cardiac and brown adipose tissue metabolism, including the synthesis and export of hexadecanoic acid. oup.comoup.com By integrating omics data (e.g., proteomics, transcriptomics) into these models, researchers can simulate context-specific metabolism and generate testable hypotheses. oup.comoup.com

Molecular docking is another in silico method used to predict the binding affinity of small molecules, such as fatty acids, to protein targets. researchgate.net This approach has been used to investigate the potential of fatty acids from natural sources to act as therapeutic agents. For example, in silico docking studies have predicted that oleic acid, n-hexadecanoic acid, and palmitoleic acid can target PPAR-γ and FABP3, suggesting their potential role in managing conditions like hyperuricemia and gout. jppres.com Such studies can help in identifying potential drug targets and in understanding the molecular mechanisms underlying the biological effects of fatty acids. researchgate.net

Pathway enrichment analysis, often used in conjunction with metabolomics data, helps to identify metabolic pathways that are significantly affected by a particular treatment or condition. nih.gov This has been applied to study the effects of selenium nanoparticles on sesame seeds, where the biosynthesis of unsaturated fatty acids, involving hexadecenoic acid, was found to be a significantly affected pathway. nih.gov